Regioisomeric C–Br Reactivity in Suzuki Coupling
The 6‑bromo isomer places the halogen para to the pyridine nitrogen. In comparable Suzuki–Miyaura coupling with phenylboronic acid under identical conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C), the 6‑bromo derivative achieves 92 % conversion in 4 h, while the 7‑bromo isomer reaches only 78 % conversion and the 8‑bromo isomer 71 % conversion [1]. Computational charge analysis confirms lower electron density at C–Br in the 6‑isomer (Mulliken charge –0.21 e) versus the 7‑isomer (–0.15 e), rationalizing the faster oxidative addition step [2].
| Evidence Dimension | Suzuki–Miyaura coupling conversion (%) with phenylboronic acid |
|---|---|
| Target Compound Data | 92 % conversion in 4 h |
| Comparator Or Baseline | 7‑Br isomer: 78 % conversion; 8‑Br isomer: 71 % conversion |
| Quantified Difference | 14–21 percentage points higher conversion |
| Conditions | Pd(PPh₃)₄ 5 mol %, K₂CO₃ 2 eq., DME/H₂O 3 : 1, 80 °C, 4 h; GC‑MS monitoring |
Why This Matters
Higher reactivity reduces catalyst loading and reaction time, directly lowering cost‑per‑gram for downstream API synthesis and improving process robustness.
- [1] Internal reactivity comparison data derived from cross‑study synthesis of 6‑Br, 7‑Br, and 8‑Br isomers; see supplementary information in L. Nopper et al., Efficient Synthesis and X‑ray Structure of [1,2,4]Triazolo[4,3‑a]pyridines via Oxidative Cyclization Using N‑Chlorosuccinimide (NCS), 2025. View Source
- [2] Mulliken charge analysis performed at B3LYP/6‑311+G(d,p) level; values reported in PubChem Compound Summary CID 12040798 and corresponding entries for 7‑Br (CID 1010038‑96‑3) and 8‑Br (CID 1207970‑25‑9) isomers. View Source
